2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound exhibits potential in various scientific research applications due to its unique chemical structure and properties. Its molecular formula is , with a molecular weight of approximately 183.64 g/mol. The compound is soluble in water and has been investigated for its therapeutic properties, including antimicrobial and anticancer activities .
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is classified as a benzimidazole derivative, which is a category of compounds known for their pharmacological properties. Benzimidazoles are widely used in pharmaceuticals due to their ability to interact with biological targets, making them valuable in drug development.
The synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride typically involves the following methods:
The synthesis may require specific conditions such as temperature control, solvent selection (commonly ethanol or methanol), and the use of catalysts to enhance reaction efficiency. Common reagents include formaldehyde for methylation and hydrochloric acid for dihydrochloride salt formation .
The molecular structure of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride features a benzimidazole ring with a methyl group at the 2-position and an amine group at the 5-position. The compound's structural representation can be described by its InChI key: KAQBQAWEULIHIR-UHFFFAOYSA-N.
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the product distribution. For instance, using different nucleophiles in substitution reactions can yield diverse alkylated or acylated derivatives .
The mechanism of action for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. It has been shown to inhibit certain enzyme activities by binding to their active sites, which may lead to various biological effects including antimicrobial and antiproliferative activities. This mechanism is critical in understanding its potential therapeutic applications .
The compound is soluble in water with a solubility of approximately 0.301 mg/ml and exhibits a flash point of around 184.5 °C . Its log P values indicate moderate lipophilicity, which is essential for biological activity.
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride has several applications in scientific research:
The synthesis of 2-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride relies on well-established routes for constructing the benzimidazole core. The Phillips-Ladenburg reaction remains a cornerstone, where ortho-phenylenediamine derivatives undergo cyclocondensation with carboxylic acids or their equivalents. For 5-amino functionalization, 4-nitro-1,2-diaminobenzene serves as the preferred precursor, reacting with acetic acid under reflux conditions (180°C, 6–8 hours) to yield 2-methyl-5-nitrobenzimidazole. Subsequent catalytic hydrogenation (Pd/C, H₂, ethanol) reduces the nitro group to the 5-amine [6] [9]. Alternative pathways include dehydrogenation of imidazolines, where 2-methylbenzimidazoline intermediates are oxidized using MnO₂ or activated carbon to introduce aromaticity [6].
Key challenges in these routes include:
Table 1: Conventional Synthesis Routes Comparison
Method | Starting Materials | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Phillips-Ladenburg | 4-Nitro-1,2-DAB⁺, acetic acid | 180°C, HCl, 8h | 65–72 | High energy input, isomer formation |
Dehydrogenation | 2-Methylbenzimidazoline, MnO₂ | Toluene, reflux, 3h | 58–63 | Oxidation side-products |
Nitro-reduction (Pd/C) | 2-Methyl-5-nitrobenzimidazole | H₂ (1 atm), EtOH, 2h | 89–93 | Catalyst cost, filtration issues |
⁺DAB = diaminobenzene
Recent advances prioritize atom economy and waste reduction in benzimidazole synthesis. Solvent-free methods using mechanochemical grinding enable cyclocondensation of 4-nitro-1,2-diaminobenzene with trimethyl orthoacetate in ball mills (30 min, quantitative yield), eliminating traditional hydrocarbon solvents [3] [10]. Biocatalytic routes employ lipases or laccases in aqueous buffers (pH 7.0, 40°C) to catalyze imidazole ring formation, achieving 78–85% yields with superior regioselectivity (>99% 5-isomer) [3]. Microwave-assisted one-pot protocols integrate nitro reduction and cyclization using ammonium formate as a hydrogen donor, reducing reaction times from hours to minutes (15 min vs. 8h) [10].
Environmental metrics demonstrate improvements:
Table 2: Green Synthesis Performance Metrics
Approach | Catalyst/Medium | Time | Yield (%) | Solvent Saved (L/kg) | PMIᶿ |
---|---|---|---|---|---|
Mechanochemical | None (neat grinding) | 30 min | 95 | 15.2 | 2.1 |
Biocatalytic | Candida antarctica lipase | 3h | 83 | 12.8 | 3.5 |
Microwave-assisted | NH₄HCO₂, Pd/C | 15 min | 90 | 14.0 | 2.8 |
ᶿProcess Mass Intensity = Total mass input / Mass product
Regioselective introduction of the 5-amino group necessitates precision catalysis. Lewis acid catalysts like ZnCl₂ (10 mol%) direct electrophilic amination by coordinating with the benzimidazole N3 atom, activating the C5 position for nitration (HNO₃/AcOH) with 92% C5-selectivity [5] [9]. For direct amination, N-heterocyclic carbene (NHC)-palladium complexes enable Buchwald-Hartwig coupling of 2-methyl-5-bromobenzimidazole with ammonia surrogates (e.g., benzophenone imine), achieving >98% regioselectivity at 60°C in dioxane [5].
Directed ortho-metalation strategies exploit the inherent basicity of benzimidazole:
Catalyst selection critically impacts byproduct profiles:
Solvent polarity governs cyclization efficiency and salt stability. Protic solvents (MeOH/H₂O 4:1) optimize both cyclocondensation (82% yield) and subsequent hydrochloride salt formation due to high dielectric constants (ε = 33) facilitating ionic dissociation [6] [9]. Temperature gradients prove crucial: maintaining 40–50°C during imidazole ring closure minimizes decarboxylation side-reactions, while cold precipitation (0–5°C) of the dihydrochloride salt enhances crystallinity and purity (>99.5% HPLC) [9].
Scalability parameters were validated in 10-kg pilot runs:
Table 3: Solvent Systems for Process Scale-up
Reaction Stage | Optimal Solvent | Temperature | Concentration | Impurity Profile |
---|---|---|---|---|
Cyclocondensation | Ethanol/H₂O (7:3) | 80°C | 0.3 M | <0.5% 4-aminobenzimidazole |
Nitro reduction | Methanol | 25°C | 0.4 M | <0.1% dehalogenated byproducts |
Salt formation | iPrOH/HCl (g) | 0–5°C | 0.2 M | <0.3% residual solvents |
Dihydrochloride salt conversion ensures stability and bioavailability. HCl gas saturation in anhydrous ethanol (0°C, 2.2 equiv.) produces monodisperse crystals (mean size 50 µm) with 95% purity and <10 ppm residual solvents [9]. Alternative aqueous HCl titration (6M HCl, H₂O/iPrOH 1:3) achieves higher yields (89% vs. 82% for gas method) but introduces hydrate risks requiring stringent drying.
Critical quality attributes include:
Crystallization kinetics reveal:
Table 4: Salt Formation Techniques Comparison
Parameter | HCl Gas Saturation | Aqueous HCl Titration | Ion-Exchange Resin |
---|---|---|---|
Purity (%) | 95.2 | 93.8 | 90.1 |
Residual Solvent (ppm) | <10 | 420 (iPrOH) | 0 |
Crystal Habit | Platelets | Needles | Amorphous |
Bulk Density (g/mL) | 0.45 | 0.32 | 0.28 |
Comprehensive Compound Table
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2